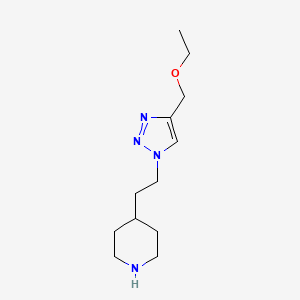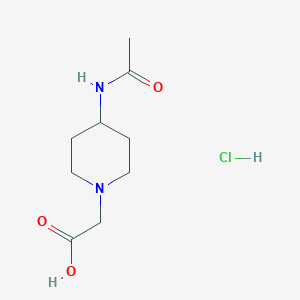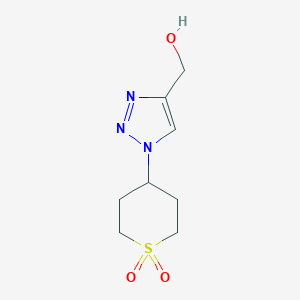
1-((Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazin-Dihydrochlorid
Übersicht
Beschreibung
“1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C9H18N2O.2ClH . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 257.20 . The molecular structure is complex, with a tetrahydro-2H-pyran-4-yl group, a thiophen-3-yl group, and a piperazine group .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung und Entwicklung
Diese Verbindung wird bei der Entwicklung neuer Arzneimittel verwendet. Ihre Struktur ähnelt der von Verbindungen, die Aktivität als ATM-Kinase-Inhibitoren zeigen . Diese Inhibitoren sind für die Behandlung von Krebs entscheidend, da sie die ATM-Kinase angreifen, die eine wichtige Rolle im DNA-Schadensantwortweg spielt. Durch die Hemmung dieser Kinase kann die Verbindung die Wirksamkeit von DNA-schädigenden Mitteln, die in der Krebstherapie eingesetzt werden, verbessern.
Materialwissenschaft
In der Materialwissenschaft werden Derivate dieser Verbindung als Zwischenprodukte bei der Synthese komplexer Moleküle verwendet . Insbesondere der Tetrahydro-2H-pyran-Rest ist ein vielseitiger Baustein für die Herstellung neuer Materialien mit potenziellen Anwendungen in der Elektronik, Beschichtung und anderen fortschrittlichen Materialien.
Chemische Synthese
Die Verbindung dient als Reagenz in der chemischen Synthese, insbesondere beim Aufbau heterocyclischer Verbindungen . Diese Heterocyclen finden sich in vielen Arzneimitteln und sind essentiell für die Herstellung von Molekülen mit spezifischen biologischen Aktivitäten.
Biologische Studien
In biologischen Studien werden Derivate dieser Verbindung verwendet, um die Zellsignalwege zu untersuchen . Durch das Verständnis der Kommunikation von Zellen und ihrer Reaktion auf DNA-Schäden können Forscher bessere Strategien zur Behandlung von Krankheiten wie Krebs entwickeln.
Analytische Chemie
In der analytischen Chemie kann diese Verbindung als Standard oder Referenzmaterial in der Chromatographie und Spektrometrie verwendet werden . Ihre einzigartige Struktur ermöglicht eine einfache Identifizierung und Quantifizierung in komplexen Gemischen.
Molekularbiologie
Diese Verbindung findet Anwendungen in der Molekularbiologie, insbesondere im Studium von Protein-Protein-Wechselwirkungen . Sie kann verwendet werden, um Proteine zu modifizieren oder spezifische Protein-Protein-Wechselwirkungen zu hemmen, was für das Verständnis der Funktion von Proteinen in der Zelle wertvoll ist.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to determine the specific biochemical pathways that are affected by 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride interacts with its targets and exerts its effects . .
Biochemische Analyse
Biochemical Properties
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acid phosphatase, which catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity.
Cellular Effects
The effects of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, thereby affecting its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can influence the activity of enzymes involved in the synthesis and degradation of metabolic intermediates . These interactions can lead to changes in metabolite levels and overall metabolic flux, which are important for understanding the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these processes is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding how the compound exerts its effects at the cellular level and for designing targeted therapeutic strategies.
Eigenschaften
IUPAC Name |
1-[oxan-4-yl(thiophen-3-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS.2ClH/c1-8-17-9-2-12(1)14(13-3-10-18-11-13)16-6-4-15-5-7-16;;/h3,10-12,14-15H,1-2,4-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTYBFFXAFXXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CSC=C2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Prop-2-yn-1-ylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480669.png)



![N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480675.png)

![2-(piperidin-4-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1480679.png)


![N-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1480682.png)



